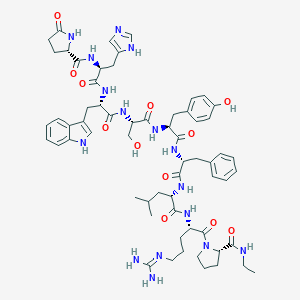

Ovurelin

Description

Properties

CAS No. |

115803-96-8 |

|---|---|

Molecular Formula |

C62H82N16O12 |

Molecular Weight |

1243.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

DCHIRKIHIUVOFN-AVHLHLRFSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Other CAS No. |

115803-96-8 |

Pictograms |

Health Hazard |

sequence |

XHWSYFLRP |

Synonyms |

6-Phe-9-N-Et-ProNH2-10-des-Gly-LHRH GnRH, Phe(6)-N-Et-ProNH2- LHRH, Phe(6)-N-Et-ProNH2- LHRH, phenylalanyl(6)-N-ethylprolinamide(9)- ovurelin |

Origin of Product |

United States |

Foundational & Exploratory

Ovurelin's Mechanism of Action in the Bovine Pituitary Gland: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovurelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in bovine reproductive management. Its primary active ingredient, gonadorelin (B1671987) (as acetate), exerts its effects by directly targeting the anterior pituitary gland to modulate the synthesis and secretion of gonadotropins.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action at the bovine pituitary, detailing the signaling cascades, receptor interactions, and physiological responses. The information presented herein is intended to support research, scientific understanding, and the development of novel therapeutic strategies in veterinary medicine.

Introduction

Effective manipulation of the bovine estrous cycle is paramount for the efficiency of modern cattle production systems. This compound, containing the active constituent gonadorelin, is a synthetic decapeptide identical to endogenous GnRH.[2] It is utilized to synchronize estrus, treat cystic ovaries, and improve fertility in cattle.[2] The therapeutic efficacy of this compound hinges on its ability to mimic the natural pulsatile release of GnRH from the hypothalamus, thereby stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins are the primary drivers of follicular development, ovulation, and the formation of the corpus luteum.[2] A comprehensive understanding of this compound's mechanism of action at the cellular and molecular level within the bovine pituitary is essential for optimizing its clinical application and for the development of next-generation reproductive therapies.

GnRH Receptor Binding and Activation

The physiological effects of this compound are initiated by the binding of its active component, gonadorelin, to high-affinity gonadotropin-releasing hormone receptors (GnRH-R) on the surface of gonadotroph cells in the anterior pituitary.[4] The bovine pituitary GnRH receptor has been characterized as a G-protein coupled receptor (GPCR).[4]

Table 1: GnRH Analogue Binding Affinity in Bovine Pituitary Membranes

| Compound | Parameter | Value | Reference |

| Buserelin | IC50 | 0.5 nM | [5][6] |

Intracellular Signaling Pathways

Upon binding of gonadorelin to the GnRH-R, a conformational change in the receptor activates the associated heterotrimeric G-protein, primarily of the Gq/11 subtype.[4] This activation initiates a cascade of intracellular signaling events crucial for gonadotropin release.

The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This initial spike in cytosolic Ca2+ is a critical trigger for the exocytosis of vesicles containing LH and FSH.[2]

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the cell membrane and activates protein kinase C (PKC). PKC contributes to the sustained phase of LH release and is also involved in the synthesis of gonadotropins.[8]

The elevation of intracellular Ca2+ is not solely dependent on intracellular stores. GnRH also facilitates the influx of extracellular Ca2+ through voltage-operated channels, which is primarily responsible for the sustained release of LH.[7]

This compound Signaling Pathway in Bovine Gonadotrophs.

Physiological Response: Gonadotropin Release

The culmination of the intracellular signaling cascade is the pulsatile release of LH and FSH from the gonadotrophs. The administration of gonadorelin-containing products leads to a rapid and significant increase in circulating LH concentrations in cattle.

Several studies have quantified the LH release in response to various gonadorelin formulations in bovine models. These studies demonstrate a consistent pattern of a rapid rise in plasma LH, peaking within a few hours, followed by a return to baseline levels.

Table 2: In Vivo LH Release in Cattle Following Gonadorelin Administration (100 µg, IM)

| Gonadorelin Product | Animal Model | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) | Reference |

| Cystorelin® | Non-lactating Holstein cows | ~3.0 | 2 | [2][3] |

| Fertagyl® | Non-lactating Holstein cows | ~2.0 | 1 | [2][3] |

| Cystorelin® | Beef heifers | Higher than FE and FA | 1.5 | [2][3] |

| Fertagyl® | Beef heifers | Lower than C | - | [2][3] |

| Factrel® | Beef heifers | Intermediate | - | [2][3] |

| Gonadorelin | Nelore heifers | 2.6 ± 0.4 | 2 | [9] |

| Buserelin (10 µg) | Nelore heifers | 9.5 ± 1.2 | 2 | [9] |

| Gonadorelin | Nelore cows | 4.9 ± 1.1 | 2 | [9] |

| Buserelin (10 µg) | Nelore cows | 9.9 ± 1.5 | 2 | [9] |

Note: Values are approximate means as reported in the studies. Direct comparison between studies should be made with caution due to differences in experimental design and assays.

Experimental Protocols

Bovine Pituitary Cell Culture for Gonadotropin Release Assays

This protocol is adapted from methodologies described for isolating and culturing bovine anterior pituitary cells.

-

Tissue Collection: Anterior pituitary glands are collected from cattle at a local abattoir and transported to the laboratory on ice in a suitable transport medium.

-

Cell Dispersion: The anterior pituitary tissue is minced into small fragments and subjected to enzymatic digestion, typically using collagenase and hyaluronidase, to obtain a single-cell suspension.[10]

-

Cell Culture: The dispersed cells are washed and plated in appropriate culture dishes with a suitable culture medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Gonadotropin Release Assay: After a period of stabilization in culture, the cells are washed and incubated with various concentrations of gonadorelin (this compound) for a defined period. The culture medium is then collected, and the concentrations of LH and FSH are quantified using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

Experimental workflow for bovine pituitary cell culture.

GnRH Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of compounds for the bovine GnRH receptor.

-

Membrane Preparation: Bovine anterior pituitary glands are homogenized in a cold buffer and subjected to centrifugation to isolate the crude membrane fraction containing the GnRH receptors.

-

Radioligand: A radiolabeled GnRH analogue (e.g., 125I-Buserelin) is used as the tracer.

-

Competitive Binding: The pituitary membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., gonadorelin).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined.

Conclusion

This compound, through its active ingredient gonadorelin, effectively stimulates the bovine pituitary gland by mimicking the action of endogenous GnRH. Its mechanism of action is well-characterized, involving high-affinity binding to GnRH receptors and the activation of the Gq/11-PLC-IP3/DAG signaling pathway. This leads to a rapid and significant release of LH and FSH, which are essential for controlling key reproductive processes in cattle. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of veterinary drug development and reproductive science. Further research to determine the specific binding kinetics of gonadorelin in bovine pituitary tissue and to establish detailed in vitro dose-response relationships will further refine our understanding and application of this important therapeutic agent.

References

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. Simultaneous measurements of exocytosis and intracellular calcium concentration with fluorescent indicators in single pituitary gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of GnRH receptors in bovine pituitary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Calcium signaling and gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Method for isolating pure bovine gonadotrophs from anterior pituitary using magnetic nanoparticles and anti-gonadotropin-releasing hormone receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]

Gonadorelin Signaling in Reproductive Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadorelin, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the hypothalamic-pituitary-gonadal axis and, consequently, reproductive function.[1][2] Its therapeutic and research applications are vast, targeting hormonal-dependent diseases and infertility.[3] Understanding the intricate signaling pathways initiated by Gonadorelin is paramount for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core signaling cascades, presents quantitative data for key molecular interactions, and offers detailed experimental protocols for their investigation.

Gonadorelin exerts its effects by binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[3][4] This interaction triggers a cascade of intracellular events, primarily through the coupling of heterotrimeric G-proteins, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][5]

Core Signaling Pathways

The signaling pathways activated by Gonadorelin are complex and cell-context dependent, involving multiple G-proteins and downstream effectors.[6][7] The primary and best-characterized pathway involves the Gq/11 family of G-proteins.[3][8] However, evidence also supports the involvement of Gs and Gi proteins, leading to a nuanced and highly regulated cellular response.[6][9][10]

Gq/11-Mediated Pathway

Upon agonist binding, the GnRHR undergoes a conformational change, leading to the activation of Gq/11 proteins.[3][8] This initiates the following cascade:

-

Phospholipase C (PLC) Activation : The activated α-subunit of Gq/11 stimulates phospholipase C-β (PLCβ).[6][11][12]

-

Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][13]

-

Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5]

-

Protein Kinase C (PKC) Activation : DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3][5]

These events are central to the physiological response to Gonadorelin, culminating in gonadotropin synthesis and secretion.[3]

Mitogen-Activated Protein Kinase (MAPK) Cascades

A crucial downstream consequence of Gq/11 activation is the stimulation of the mitogen-activated protein kinase (MAPK) cascades.[4][6] GnRH has been shown to activate all three major MAPK subfamilies:

-

Extracellular signal-regulated kinases (ERK1/2) : Activation of ERK is a rapid and significant event, often showing a 30- to 50-fold increase in phosphorylation within 5 minutes of GnRH stimulation.[14][15] This activation is largely dependent on PKC.[4][14]

-

c-Jun N-terminal kinases (JNK) : The activation of JNK follows slower kinetics, with a reported 10-fold increase after 30 minutes.[14][15]

-

p38 MAPK : Similar to ERK, p38 MAPK is rapidly phosphorylated following GnRH receptor activation.[14][15]

These MAPK pathways play a vital role in transmitting the signal from the cell surface to the nucleus, where they regulate the transcription of gonadotropin subunit genes, such as the common α-subunit, and the β-subunits of LH and FSH.[4][6][16]

Gs and Gi-Mediated Pathways

In addition to the canonical Gq/11 pathway, the GnRHR can also couple to Gs and Gi proteins.[6][9]

-

Gs Pathway : Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][17] This pathway also contributes to the regulation of gonadotropin gene expression.[10][18]

-

Gi Pathway : Conversely, Gi activation inhibits adenylyl cyclase, providing a counterbalance to the Gs-mediated signaling.[6]

The differential coupling to Gq/11, Gs, and Gi allows for a highly complex and fine-tuned regulation of gonadotrope function in response to varying patterns of GnRH secretion.[9]

Quantitative Data in Gonadorelin Signaling

The following tables summarize key quantitative parameters in Gonadorelin signaling research.

Table 1: Ligand Binding Affinities for the GnRH Receptor

| Ligand | Receptor Source | Assay Type | Affinity (Ka, M⁻¹) | Reference |

| GnRH | Pituitary | Radioligand-Receptor Assay | 6.6 x 10⁸ | [19] |

| Superagonist Analogs | Pituitary | Radioligand-Receptor Assay | 4- to 8-fold > GnRH | [19] |

| [D-pGlu¹, D-Phe², D-Trp³,⁶]GnRH (Antagonist) | Pituitary | Radioligand-Receptor Assay | 8-fold > GnRH | [19] |

Table 2: MAPK Activation in LβT2 Gonadotrope Cells

| MAPK Family | Fold Activation | Time to Peak Activation | Reference |

| ERK1/2 | 30- to 50-fold | 5 minutes | [14][15] |

| JNK | 10-fold | 30 minutes | [14][15] |

| p38 MAPK | Rapid (similar to ERK) | 5 minutes | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Gonadorelin signaling pathways.

Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the GnRH receptor.[3][20]

Objective: To determine the binding affinity (Ki) of a test compound for the GnRH receptor.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[3]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]

-

Radioligand: e.g., [¹²⁵I]Buserelin.[21]

-

Unlabeled Competitor: Test compound (e.g., Gonadorelin analog).

-

Non-specific Binding Control: High concentration of a standard GnRH agonist (e.g., 1 µM Buserelin).[3]

-

GnRH Receptor Membrane Preparation: From GnRHR-expressing cells or pituitary tissue.[3][22]

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[3]

-

Scintillation cocktail.

-

Cell harvester and scintillation counter.

Procedure:

-

Plate Setup:

-

Total Binding: Add 50 µL of assay buffer, 150 µL of GnRH receptor membrane preparation (10-50 µg protein/well), and 50 µL of radioligand.[3]

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled GnRH agonist, 150 µL of membrane preparation, and 50 µL of radioligand.[3]

-

Competitive Binding: Add 50 µL of the unlabeled test compound at various concentrations, 150 µL of membrane preparation, and 50 µL of the radioligand.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[3]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.[3]

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 1 mL) to remove unbound radioligand.[3]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[3]

-

Western Blot Analysis of ERK Phosphorylation

This protocol is a standard method to quantify the activation of the ERK/MAPK pathway.[23][24]

Objective: To measure the level of phosphorylated ERK1/2 in response to Gonadorelin stimulation.

Materials:

-

Cell Culture: LβT2 gonadotrope cells or other GnRHR-expressing cells.

-

Stimulation: Gonadorelin or GnRH agonist.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford assay.

-

SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.

-

Western Blotting: Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus.

-

Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate (ECL).

-

Imaging System.

Procedure:

-

Cell Culture and Stimulation:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add ECL substrate and capture the chemiluminescent signal.

-

-

Stripping and Reprobing:

-

Strip the membrane of antibodies.

-

Probe with anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis: Quantify band intensities and express phospho-ERK levels as a fold change relative to the unstimulated control, normalized to total ERK.[23]

Reporter Gene Assay for GnRH Signaling

Reporter gene assays are used to measure the transcriptional activity of pathways downstream of the GnRH receptor.[25][26]

Objective: To quantify the activation of a specific transcription factor (e.g., AP-1, CREB) in response to Gonadorelin.

Materials:

-

Cell Line: A suitable cell line that can be transiently or stably transfected (e.g., HEK293, HeLa, or a gonadotrope cell line).

-

Expression Plasmids: A plasmid encoding the human GnRH receptor and a reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with response elements for the transcription factor of interest (e.g., AP-1 response element).

-

Transfection Reagent.

-

Cell Culture Medium.

-

Lysis Buffer.

-

Luciferase or β-galactosidase assay substrate.

-

Luminometer or spectrophotometer.

Procedure:

-

Transfection: Co-transfect the cells with the GnRH receptor plasmid and the reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

-

Stimulation: Treat the cells with various concentrations of Gonadorelin for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells according to the reporter assay kit instructions.

-

Assay:

-

Add the appropriate substrate to the cell lysates.

-

Measure the luminescence or absorbance.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control reporter activity.

-

Express the results as fold induction over the unstimulated control.

-

Visualizations of Signaling Pathways and Workflows

References

- 1. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 2. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. benchchem.com [benchchem.com]

- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MULTIPLE G PROTEINS COMPETE FOR BINDING WITH THE HUMAN GONADOTROPIN RELEASING HORMONE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An agonist-induced switch in G protein coupling of the gonadotropin-releasing hormone receptor regulates pulsatile neuropeptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. academic.oup.com [academic.oup.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. lifesciences.danaher.com [lifesciences.danaher.com]

A Technical Guide to the Pharmacological Properties of Gonadorelin Acetate in Cattle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin (B1671987) acetate (B1210297), a synthetic analog of gonadotropin-releasing hormone (GnRH), is a cornerstone of reproductive management in the cattle industry. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics in bovine species. Detailed summaries of quantitative data from key studies are presented in tabular format for comparative analysis. Furthermore, this document outlines the experimental protocols used in prominent research and provides visual representations of the relevant signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in the development and application of veterinary pharmaceuticals.

Introduction

Gonadorelin acetate is a synthetic decapeptide that is chemically and physiologically identical to the endogenous GnRH produced in the hypothalamus of cattle.[1][2] It plays a pivotal role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function.[3][4] By stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), gonadorelin acetate is instrumental in managing various aspects of bovine reproduction, from treating ovarian follicular cysts to synchronizing estrous cycles for timed artificial insemination (TAI).[1][5][6] The addition of an acetyl group at the N-terminus of the molecule enhances its stability and bioavailability compared to native GnRH.[7]

Mechanism of Action

Gonadorelin acetate exerts its effects by binding to specific G protein-coupled receptors (GnRH-R) on the surface of gonadotroph cells in the anterior pituitary gland.[8][9] This binding initiates a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[3]

Signaling Pathways

The primary signaling pathway activated by the binding of gonadorelin acetate to its receptor is the phospholipase C (PLC) pathway.[7][10] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] The combined increase in intracellular Ca2+ and PKC activation are crucial for the exocytosis of stored LH and FSH from the gonadotrophs.[7][10]

The binding of GnRH to its receptor also activates other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and cyclic AMP-dependent protein kinase A (cAMP/PKA) pathways, which are important for the synthesis of new gonadotropin hormones.[3]

Signaling Pathway of Gonadorelin Acetate in Bovine Pituitary Gonadotrophs

Caption: Intracellular signaling cascade following gonadorelin acetate binding.

Pharmacokinetics

The pharmacokinetic profile of gonadorelin acetate in cattle is characterized by rapid absorption and elimination.

Absorption

Following intramuscular administration of 100 µg of gonadorelin diacetate, absorption is rapid. The maximum plasma concentration (Cmax) of 120.0 ± 34.2 ng/L is reached at a Tmax of 15 minutes. The absolute bioavailability of intramuscularly administered gonadorelin is approximately 89% compared to intravenous administration.

Distribution

Gonadorelin acetate exhibits extensive plasma protein binding of around 73%. Twenty-four hours after intramuscular administration, the highest concentrations of radiolabelled gonadorelin are found in the primary organs of excretion: the liver, kidney, and lungs.

Metabolism and Elimination

Gonadorelin is a naturally occurring peptide that is rapidly metabolized into inactive metabolites. It has a short distribution half-life of 2 to 10 minutes and a terminal half-life of 10 to 40 minutes.[11] The primary route of excretion after intramuscular administration in dairy cows is through milk, followed by urine and feces. A significant portion of the administered dose is also excreted as carbon dioxide in expired air.

| Pharmacokinetic Parameter | Value | Reference |

| Route of Administration | Intramuscular (IM) | |

| Dose | 100 µg | |

| Cmax | 120.0 ± 34.2 ng/L | |

| Tmax | 15 minutes | |

| Absolute Bioavailability (IM vs. IV) | ~89% | |

| Plasma Protein Binding | 73% | |

| Distribution Half-life | 2-10 minutes | [11] |

| Terminal Half-life | 10-40 minutes | [11] |

| Primary Excretion Routes | Milk, Urine, Feces |

Pharmacodynamics

The primary pharmacodynamic effect of gonadorelin acetate is the stimulation of the synthesis and release of LH and FSH from the anterior pituitary. This leads to subsequent effects on ovarian follicular dynamics and ovulation.

Effects on Gonadotropin Release

Administration of gonadorelin acetate induces a rapid and transient increase in plasma LH and FSH concentrations.[12] In non-lactating Holstein cows treated with 100 µg of gonadorelin, serum LH concentrations significantly increase by 1 and 2 hours after treatment, returning to basal levels by 4 hours.[12] The magnitude of the LH surge can be influenced by the specific gonadorelin formulation and the physiological state of the animal.[12][13]

Effects on Ovarian Function

The gonadorelin-induced LH surge promotes the ovulation of dominant follicles and the luteinization of follicular cells, leading to the formation of a corpus luteum.[6] This is the basis for its use in treating follicular cysts and in estrus synchronization protocols.[1][5] In repeat breeding animals, a delayed and smaller preovulatory LH surge is often observed; an injection of GnRH during estrus can augment the spontaneous LH peak and prevent delayed ovulation.

| Pharmacodynamic Effect | Observation | Reference |

| LH Release | Significant increase 1-2 hours post-treatment, returning to baseline by 4 hours. | [12] |

| Ovulation | Induces ovulation of dominant follicles. | [6] |

| Luteinization | Promotes the formation of a corpus luteum. | [6] |

| Use in Repeat Breeders | Augments spontaneous LH peak and prevents delayed ovulation. |

Clinical Applications and Experimental Protocols

Gonadorelin acetate is widely used in cattle for the treatment of cystic ovaries and in estrous synchronization protocols to allow for fixed-time artificial insemination (FTAI).[5][6]

Treatment of Ovarian Follicular Cysts

Ovarian follicular cysts are non-ovulated follicles with incomplete luteinization that can lead to irregular estrus.[1][6] Gonadorelin acetate initiates the release of endogenous LH, which causes ovulation and luteinization of the cystic structure.[1][6] The recommended dosage for this indication is typically 100 mcg per cow, administered via intramuscular or intravenous injection.[1][14]

Estrus Synchronization Protocols

Gonadorelin acetate is a key component of various estrus synchronization protocols, such as Ovsynch and CO-Synch.[15][16] These protocols are designed to control the follicular wave and time of ovulation, enabling FTAI.

A common protocol involves:

-

Day 0: An injection of gonadorelin acetate (e.g., 100 mcg) to initiate a new follicular wave.[6]

-

Day 7: An injection of prostaglandin (B15479496) F2α (PGF2α) to regress the corpus luteum.[17]

-

Day 9: A second injection of gonadorelin acetate to induce ovulation of the dominant follicle.[17]

-

Fixed-Time AI: Performed 0 to 24 hours after the second gonadorelin injection.[6]

Representative Experimental Workflow for an Ovsynch Protocol

Caption: A typical Ovsynch protocol timeline for fixed-time AI in cattle.

Experimental Methodologies

Study on LH Release and Ovulation (Adapted from Martı́nez et al., 2003) [12][13]

-

Animals: Non-lactating Holstein cows and beef heifers.

-

Treatments: Cows were randomly assigned to receive 100 µg of one of three different gonadorelin formulations intramuscularly on day 6 or 7 after ovulation.

-

Blood Sampling: Blood samples for LH analysis were collected at 0, 0.5, 1, 1.5, 2, 4, and 6 hours after treatment.

-

Ovarian Ultrasound: Ovaries were examined by ultrasonography twice daily to monitor follicular dynamics and detect ovulation.

-

Hormone Analysis: Plasma LH concentrations were determined using a radioimmunoassay.

Quantitative Data from Comparative Studies

The efficacy of different gonadorelin formulations can vary. The following table summarizes data from a study comparing three gonadorelin products in Holstein cows.

| Gonadorelin Product | Mean Peak Plasma LH (ng/mL) | Ovulation Rate | Reference |

| Cystorelin® (gonadorelin diacetate tetrahydrate) | Higher (P < 0.05) | 18/19 (94.7%) | [13] |

| Fertagyl® (gonadorelin) | Intermediate | 11/19 (57.9%) | [13] |

| Factrel® (gonadorelin hydrochloride) | Lower | 4/7 (57.1%) | [13] |

Note: Data from a study in non-lactating Holstein cows treated on day 6 or 7 after ovulation.

Conclusion

Gonadorelin acetate is a potent and effective synthetic GnRH analog with well-defined pharmacological properties in cattle. Its ability to reliably induce the release of LH and FSH makes it an indispensable tool for managing bovine reproduction. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics is essential for its optimal use in clinical and research settings. The data and protocols presented in this guide provide a comprehensive resource for professionals in the field of veterinary medicine and animal science.

References

- 1. GONAbreed (gonadorelin acetate) [parsfatem.com]

- 2. GONAbreed for Animal Use - Drugs.com [drugs.com]

- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parnell.com [parnell.com]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. originbiopharma.com [originbiopharma.com]

- 8. bachem.com [bachem.com]

- 9. uniprot.org [uniprot.org]

- 10. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 11. Gonadorelin - Wikipedia [en.wikipedia.org]

- 12. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cystorelin® (gonadorelin)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 15. iowabeefcenter.org [iowabeefcenter.org]

- 16. absglobal.com [absglobal.com]

- 17. avet.health [avet.health]

The Role of Ovurelin in Modulating LH and FSH Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovurelin, a veterinary pharmaceutical containing the active ingredient gonadorelin (B1671987), is a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[1] As a GnRH analogue, this compound plays a pivotal role in the neuroendocrine control of reproduction, primarily by modulating the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland.[2][3] This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrophs.[3] This interaction initiates a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[2] The pulsatile nature of endogenous GnRH secretion is crucial for maintaining normal gonadotropin production.[3] Continuous administration of a GnRH agonist like this compound, however, leads to a biphasic response: an initial surge in LH and FSH secretion, followed by a downregulation of GnRH receptors, leading to a temporary suppression of gonadotropin release with prolonged use.[4] In clinical applications for estrus synchronization, the initial surge is leveraged to control ovulation.[5]

Signaling Pathways of this compound Action

The binding of gonadorelin to its G-protein coupled receptor on the gonadotroph cell membrane triggers a complex array of intracellular signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the synthesis and exocytosis of LH and FSH.

Quantitative Data on LH and FSH Secretion

The administration of this compound (gonadorelin) elicits a rapid and significant increase in circulating concentrations of both LH and FSH. The magnitude and duration of this response are dose-dependent and can be influenced by the physiological state of the animal.

| GnRH Agonist | Dose | Animal Model | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) | Peak FSH Concentration (ng/mL) | Time to Peak FSH (hours) | Reference |

| Gonadorelin | 100 µg | Holstein Cows | 6.6 ± 1.4 | 1-2 | 1.0 ± 0.1 | 2 | [6] |

| Gonadorelin | 100 µg | Holstein Heifers | ~3.0 | 1-2 | - | - | [7] |

| Gonadorelin | 100 µg | Bos indicus Heifers | 2.6 ± 0.4 | 2 | - | - | [8][9] |

| Gonadorelin | 200 µg | Bos indicus Heifers | - | - | - | - | [8] |

| Buserelin (B193263) | 10 µg | Bos indicus Heifers | 9.5 ± 1.2 | 2 | - | - | [8][9] |

| Buserelin | 20 µg | Bos indicus Heifers | - | - | - | - | [8] |

| Lecirelin | 25 µg | Holstein Cows | >5.0 | ~2 | - | - | [1] |

| Lecirelin | 50 µg | Holstein Cows | >5.0 | ~2 | - | - | [1] |

Note: Data are presented as mean ± standard error where available. Some studies did not measure FSH or report all parameters. The table compares gonadorelin with other common GnRH agonists for context.

Experimental Protocols

A Standard Protocol for Estrus Synchronization in Cattle (Ovsynch)

The Ovsynch protocol is a widely used method for synchronizing ovulation in cattle, allowing for timed artificial insemination (TAI).[5]

References

- 1. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reproductive responses of cattle to GnRH agonists - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 5. Hormonal Control of Estrus in Cattle - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]

- 6. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of GnRH analog and dose on LH release and ovulatory response in Bos indicus heifers and cows on day seven of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalgen.vet [globalgen.vet]

Unraveling the Ovarian Enigma: A Technical Guide to the Molecular Targets of Ovurelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovurelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in veterinary reproductive management. Its primary, well-established mechanism of action involves the stimulation of the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern ovarian function. However, a growing body of evidence reveals a more intricate story: the direct action of GnRH agonists on ovarian tissue itself. The expression of GnRH receptors (GnRHR) within the ovary suggests a local, autocrine/paracrine regulatory role that is pivotal in follicular development, steroidogenesis, and ovulation.[1][2] This technical guide delves into the molecular targets of this compound within the ovarian tissue, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks at play. While much of the detailed signaling information has been elucidated in ovarian cancer cell lines, this guide will focus on the available data from normal ovarian tissue and clearly distinguish it from findings in pathological models.

Direct Molecular Interactions of this compound in Ovarian Tissue

The direct effects of GnRH agonists like this compound on the ovary are multifaceted and can be both stimulatory and inhibitory, often depending on the hormonal context, particularly the presence of LH.[3][4] GnRHR has been identified in various ovarian cell types, including granulosa cells, cumulus cells, and oocytes, as well as in the corpus luteum.[1][5][6] However, the concentration of GnRHR mRNA in the human ovary is significantly lower, approximately 200-fold less, than in the pituitary.[6]

Impact on Gene Expression in Cumulus Cells

A study comparing the effects of GnRH agonist and antagonist protocols on human cumulus cells revealed significant differences in the expression of genes involved in apoptosis and cell adhesion.

| Gene | Treatment Group | Relative mRNA Expression (Normalized) | P-value |

| BAX | GnRH Agonist | Markedly Higher | <0.001 |

| GnRH Antagonist | Lower | ||

| BCL-2 | GnRH Agonist | Considerably Lower | <0.001 |

| GnRH Antagonist | Higher | ||

| ALCAM | GnRH Agonist | Considerably Lower | <0.001 |

| GnRH Antagonist | Higher | ||

| VCAN | No Significant Difference | - | - |

| Table 1: Differential Gene Expression in Human Cumulus Cells Following GnRH Agonist vs. Antagonist Treatment.[7] |

Effects on Ovarian Steroidogenesis

The influence of GnRH agonists on steroid production by ovarian cells is complex and appears to be modulated by gonadotropins. In vitro studies on cyclic mouse ovaries have demonstrated this dualistic nature.

| Treatment Condition | Progesterone (B1679170) Synthesis | Key Steroidogenic Markers (Protein Expression) |

| GnRH Agonist alone | Significantly Decreased | Decreased LH receptor and 3β-HSD |

| GnRH Agonist + LH | Significantly Enhanced | Increased LH receptor |

| Table 2: In Vitro Effects of a GnRH Agonist on Mouse Ovarian Steroidogenesis.[3] |

Another study using cultured rat granulosa cells showed that a GnRH agonist at concentrations of 10⁻¹⁰ M and 10⁻⁸ M inhibited FSH-induced cAMP and progesterone accumulation.[8]

Signaling Pathways Activated by this compound in the Ovary

The classical signaling pathway for GnRHR in the pituitary involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). However, in ovarian cells, the signaling cascade appears to be more varied and, in some cases, deviates from this canonical pathway.

Direct GnRH Agonist Signaling in Ovarian Cells

The following diagram illustrates the potential direct signaling pathways of a GnRH agonist, like this compound, within an ovarian granulosa cell, based on current research.

Caption: Putative direct signaling pathways of GnRH agonists in ovarian granulosa cells.

Notably, a study on primary mouse granulosa cells failed to detect an increase in cAMP or the phosphorylation of ERK and p38, key downstream mediators of GnRH signaling, after stimulation with a GnRH agonist.[5] This suggests that the signaling mechanisms in normal ovarian somatic cells may be subtle or differ from those in pituitary or cancerous cells.[5] In ovarian cancer cells, GnRH agonists often do not stimulate PLC but can activate other pathways, such as the JNK/AP-1 pathway, and inhibit growth factor-induced MAPK activity.[9]

Experimental Protocols

This section provides a summary of key experimental methodologies used to investigate the molecular targets of GnRH agonists in ovarian tissue.

Quantification of GnRH Receptor mRNA

-

Method: Real-Time Polymerase Chain Reaction (RT-PCR) and Ribonuclease Protection Assay.

-

Protocol Outline:

-

Tissue/Cell Collection: Ovarian tissues or specific cell types (e.g., granulosa-lutein cells) are collected.[6]

-

RNA Extraction: Total RNA is isolated using standard methods (e.g., TRIzol reagent).

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

RT-PCR: The cDNA is amplified using primers specific for the GnRH receptor and a housekeeping gene for normalization.[5][6]

-

Ribonuclease Protection Assay: A labeled antisense RNA probe for the GnRHR mRNA is hybridized with the sample RNA, followed by digestion of single-stranded RNA and analysis of the protected fragments.[6]

-

-

Data Analysis: Relative expression levels are calculated using methods like the 2-ΔΔCt method for RT-PCR.

Caption: Experimental workflow for quantifying GnRH receptor mRNA in ovarian samples.

Assessment of Intracellular Signaling Pathways

-

Method: Western Blotting for phosphorylated proteins and Luciferase Reporter Assays for cAMP.

-

Protocol Outline for cAMP Measurement:

-

Cell Culture and Transfection: Primary granulosa cells are isolated and cultured.[5] Cells are transfected with a cAMP-responsive luciferase reporter plasmid.[5]

-

Stimulation: Cells are stimulated with a GnRH agonist for various time intervals.[5] Forskolin can be used as a positive control.[5]

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.[5]

-

-

Protocol Outline for Protein Phosphorylation:

-

Cell Culture and Stimulation: Granulosa cells are cultured and treated with a GnRH agonist.

-

Protein Extraction: Whole-cell lysates are prepared.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., p-ERK, p-p38) and total protein antibodies for normalization.

-

Detection: Blots are incubated with secondary antibodies and visualized using chemiluminescence.

-

Caption: Experimental workflows for analyzing cAMP production and protein phosphorylation.

In Vitro Ovarian Culture and Steroidogenesis Assay

-

Method: Whole ovary culture and measurement of steroid hormones in the culture medium.

-

Protocol Outline:

-

Ovary Collection: Ovaries are collected from cyclic mice.[3][4]

-

In Vitro Culture: Ovaries are cultured in a suitable medium (e.g., McCoy's 5a) with treatments (GnRH agonist with or without LH).[3][4]

-

Medium Collection: Culture medium is collected after a specified incubation period.

-

Hormone Assay: Progesterone and estrogen concentrations in the medium are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Protein Analysis: Ovarian tissue can be harvested for Western blot analysis of steroidogenic enzymes (e.g., StAR, 3β-HSD).[3][4]

-

Conclusion and Future Directions

The direct action of this compound and other GnRH agonists on ovarian tissue presents a fascinating and complex layer of reproductive regulation. While the expression of GnRH receptors in the ovary is well-documented, the downstream signaling pathways in normal ovarian cells are not fully elucidated and may differ significantly from the canonical pituitary pathway and from those observed in ovarian cancer cells. The available data point towards a modulatory role of GnRH agonists in ovarian function, particularly in steroidogenesis and the regulation of gene expression related to cell fate.

Future research should focus on delineating the precise signaling cascades activated by GnRH agonists in different ovarian cell types under various physiological conditions. Advanced techniques such as single-cell RNA sequencing and phosphoproteomics could provide a more granular understanding of the molecular targets and downstream effects of this compound in the ovary. A deeper comprehension of these direct ovarian actions will not only enhance our understanding of reproductive physiology but may also open new avenues for therapeutic interventions in fertility and ovarian disorders.

References

- 1. Development & Reproduction [ksdb.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of GnRH agonist treatment on steroidogenesis and folliculogenesis in the ovary of cyclic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Article Metrics | Effects of GnRH agonist treatment on steroidogenesis and folliculogenesis in the ovary of cyclic mice | Journal of Ovarian Research [link.springer.com]

- 5. Characterization of the Gonadotropin Releasing Hormone Receptor (GnRHR) Expression and Activity in the Female Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gonadotropin-releasing hormone receptor gene expression in human ovary and granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical and Molecular Effects of GnRH Agonist and Antagonist on The Cumulus Cells in The In Vitro Fertilization Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GnRH receptors in cultured rat granulosa cells: mediation of the inhibitory and stimulatory actions of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on GnRH Analogs in Veterinary Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-Releasing Hormone (GnRH), a decapeptide produced in the hypothalamus, serves as the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis in mammals.[1][2] It is released in a pulsatile manner to stimulate the anterior pituitary gland to synthesize and secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[4] The discovery and synthesis of native GnRH opened the door to developing synthetic analogs—agonists and antagonists—that could modulate this critical reproductive pathway.[5] Over the last three decades, more than 2,000 GnRH analogs have been developed, leading to widespread clinical use in veterinary medicine for both pro-fertility (e.g., estrus synchronization, ovulation induction) and anti-fertility (e.g., long-term contraception) purposes.[5][6][7]

This technical guide provides an in-depth overview of the foundational research on GnRH analogs in veterinary science. It details their mechanism of action, core signaling pathways, pivotal experimental protocols, and quantitative outcomes from key studies in various animal species.

Mechanism of Action of GnRH Analogs

GnRH analogs exert their effects by interacting with the GnRH receptor (GnRH-R), a G-protein coupled receptor on pituitary gonadotroph cells.[1] Their clinical utility stems from modifications to the native GnRH peptide structure, which enhance receptor binding affinity and prolong their half-life. Analogs are broadly classified into two categories: agonists and antagonists.[5][8]

2.1 GnRH Agonists

GnRH agonists (e.g., Deslorelin (B1574756), Buserelin, Leuprolide) are super-potent analogs of native GnRH.[5][9] Upon initial administration, they cause a profound stimulation of the GnRH receptors, leading to a surge in LH and FSH secretion, often termed the "flare-up" effect.[10][11][12] This initial pro-fertility phase is exploited for inducing ovulation.

However, the continuous, non-pulsatile presence of a potent agonist leads to a paradoxical anti-fertility effect.[5][6] The pituitary gonadotrophs become desensitized through a process involving GnRH receptor internalization and uncoupling of intracellular signaling pathways.[12][13] This downregulation effectively ceases LH and FSH production, leading to a shutdown of gonadal steroidogenesis, resulting in a reversible, medical castration.[11][13]

2.2 GnRH Antagonists

GnRH antagonists (e.g., Cetrorelix, Acyline) bind competitively to the GnRH receptors in the pituitary but are devoid of intrinsic stimulatory activity.[8] They cause an immediate, dose-dependent blockade of the receptors, preventing native GnRH from binding and thereby inducing a rapid suppression of gonadotropin release without an initial flare-up.[8] While their immediate action is an advantage, their development and use in veterinary medicine have been slower compared to agonists, partly due to higher production costs and initial concerns about side effects like histamine (B1213489) release in early-generation compounds.[5]

GnRH Receptor Signaling Pathway

The action of GnRH and its analogs is mediated through a complex intracellular signaling cascade within the pituitary gonadotrophs. Understanding this pathway is fundamental to appreciating their biological effects.

Binding of a GnRH agonist to the GnRH receptor, which is primarily coupled to the Gαq/11 G-protein, activates Phospholipase C (PLC).[3][14] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, leading to a sharp increase in intracellular calcium concentration.[3][4] Both DAG and elevated Ca2+ activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][14] This cascade ultimately results in the synthesis and exocytosis of LH and FSH. A secondary pathway involving Gs protein coupling and cAMP/PKA activation also contributes to the cellular response.[2][14]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Estrus synchronization protocols for planned breeding and GnRH-agonist after timed insemination for pregnancy rate enhancement in dairy cattle - UBC Library Open Collections [open.library.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Reversibility of long-term effects of GnRH agonist administration on testicular histology and sperm production in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]

- 6. Dose-response studies for pituitary and testicular function in male dogs treated with the GnRH superagonist, deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. Dose dependent effect of GnRH analogue on pregnancy rate of repeat breeder crossbred cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iowabeefcenter.org [iowabeefcenter.org]

- 12. researchgate.net [researchgate.net]

- 13. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Endocrinology of Ovurelin (Gonadorelin) in Livestock

Introduction

This compound™ is a veterinary pharmaceutical agent widely utilized in livestock reproductive management. Its active ingredient is gonadorelin (B1671987), a synthetic decapeptide identical to the endogenous Gonadotropin-Releasing Hormone (GnRH).[1][2][3] GnRH is the primary neurohormone of the hypothalamic-pituitary-gonadal (HPG) axis, responsible for regulating the synthesis and pulsatile release of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] In veterinary medicine, this compound and other gonadorelin-based products are employed to synchronize estrous cycles, treat cystic ovarian disease, improve fertility, and enable fixed-time artificial insemination (FTAI) protocols in cattle and swine.[1][6][7] This guide provides a detailed examination of the endocrinological mechanisms, pharmacokinetic profile, and hormonal effects of gonadorelin in livestock, supported by experimental data and protocols.

Mechanism of Action: GnRH Receptor Signaling

Gonadorelin exerts its physiological effects by binding to high-affinity GnRH receptors (GnRH-R), which are G-protein coupled receptors located on the surface of gonadotrope cells in the anterior pituitary gland.[8][9][10] The binding event initiates a cascade of intracellular signaling pathways.

The primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[8][11] This signaling cascade, along with the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately results in the synthesis of gonadotropin subunits (α-GSU, LHβ, and FSHβ) and the release of stored LH and FSH into circulation.[8][12] Continuous, non-pulsatile administration of GnRH agonists can lead to the downregulation of GnRH-R and desensitization of the gonadotrope cells, a mechanism used for long-term suppression of fertility.[9]

References

- 1. Effect of FSH infusion on follicle development in GnRH agonist-treated gilts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gonadorelin 50 [belagrogen.by]

- 6. Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. d-nb.info [d-nb.info]

- 8. pmda.go.jp [pmda.go.jp]

- 9. Gonadorelin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Physiological Impact of Ovurelin on the Bovine Estrous Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovurelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in bovine reproductive management. Its primary function is to mimic endogenous GnRH, thereby inducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This controlled hormonal surge facilitates the synchronization of estrus and ovulation, enabling timed artificial insemination (TAI) protocols and improving reproductive efficiency in cattle. This guide provides an in-depth analysis of the physiological effects of this compound on the bovine estrous cycle, detailing its mechanism of action, hormonal responses, and impact on follicular dynamics. The information presented herein is supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction to the Bovine Estrous Cycle and the Role of GnRH

The bovine estrous cycle is a complex interplay of hormones that governs the reproductive status of the cow, typically lasting 18 to 24 days.[1] This cycle is broadly divided into a follicular phase and a luteal phase.[1][2] The follicular phase is characterized by the growth and maturation of ovarian follicles, culminating in ovulation, while the luteal phase is dominated by the corpus luteum (CL) and the production of progesterone (B1679170).[1]

The entire cycle is orchestrated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH in a pulsatile manner, which in turn stimulates the anterior pituitary to secrete LH and FSH.[3][4] FSH is primarily responsible for follicular recruitment and growth, while a surge in LH is the direct trigger for ovulation and the subsequent formation of the CL.[5][6]

This compound: A Synthetic GnRH Agonist

This compound contains gonadorelin (B1671987), a synthetic decapeptide that is structurally and functionally analogous to endogenous GnRH.[5] As a GnRH agonist, this compound binds to GnRH receptors on the gonadotrope cells of the anterior pituitary.[3][7] This binding initiates an intracellular signaling cascade that leads to the synthesis and release of LH and FSH.[3][7]

The administration of this compound effectively overrides the cow's natural pulsatile release of GnRH, inducing a predictable and synchronized surge of gonadotropins.[8] This controlled induction of LH and FSH is the cornerstone of its application in reproductive management protocols.

Mechanism of Action: Signaling Pathway

Upon intramuscular injection, this compound enters the bloodstream and travels to the anterior pituitary. There, it binds to G protein-coupled GnRH receptors on the surface of gonadotrope cells. This binding event triggers a conformational change in the receptor, activating intracellular signaling pathways. The primary pathway involves the Gq/11 protein, which stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C. This cascade of events culminates in the synthesis and exocytosis of vesicles containing LH and FSH, releasing them into the systemic circulation.

Caption: this compound Signaling Pathway in Gonadotropes

Physiological Effects on the Bovine Estrous Cycle

The administration of this compound has profound and predictable effects on the hormonal profile and ovarian structures of the bovine.

Induction of LH and FSH Surge

The primary and most immediate effect of this compound is the induction of a surge in LH and, to a lesser extent, FSH.[5] Studies have consistently demonstrated a rapid increase in plasma LH concentrations following gonadorelin administration. The magnitude and timing of this surge can vary depending on the specific gonadorelin product and the physiological state of the animal.

Follicular Dynamics and Ovulation

The this compound-induced LH surge directly impacts the dominant ovarian follicle. This surge mimics the natural preovulatory LH surge, leading to the final maturation and ovulation of a dominant follicle, provided it is of sufficient size and maturity.[6] This induced ovulation is a key component of estrus synchronization protocols. Following ovulation, the remnants of the follicle luteinize to form a corpus luteum.

Application in Estrus Synchronization Protocols

This compound is a cornerstone of various estrus synchronization and timed artificial insemination (TAI) protocols, such as Ovsynch and its modifications (e.g., ProM8).[5][9] These protocols utilize a combination of GnRH (like this compound) and prostaglandin (B15479496) F2α (PGF2α) to control both the follicular and luteal phases of the estrous cycle.

A typical Ovsynch protocol involves:

-

Day 0: An injection of GnRH (this compound) to induce ovulation or luteinization of any dominant follicles and initiate a new follicular wave.

-

Day 7: An injection of PGF2α to cause luteolysis (regression of the CL), reducing progesterone levels.

-

Day 9: A second injection of GnRH (this compound) to induce a synchronized ovulation of the new dominant follicle.

-

Day 10 (16-24 hours after the second GnRH): Timed artificial insemination.

Caption: Typical Ovsynch Protocol Workflow

Quantitative Data from Key Experiments

The following tables summarize quantitative data from studies evaluating the effects of gonadorelin products on the bovine estrous cycle.

Table 1: Luteinizing Hormone (LH) Response to Gonadorelin Administration

| Treatment Group | Mean Peak Plasma LH (ng/mL) | Time to Peak LH (hours) | Reference |

| Gonadorelin Product C | Higher (P < 0.05) | 2 | [10][11] |

| Gonadorelin Product FE | Lower | 2 | [10][11] |

| Gonadorelin Product FA | Lower | 2 | [10][11] |

| Gonadorelin | 2.5 times lower than lecirelin/buserelin (B193263) | 1 hour earlier | [12] |

| Lecirelin (25 µg) | Higher than gonadorelin | - | [12] |

| Lecirelin (50 µg) | Higher than gonadorelin | - | [12] |

| Buserelin | Higher than gonadorelin | - | [12] |

Table 2: Ovulatory Response to Gonadorelin Administration

| Animal Type | Treatment Group | Ovulation Rate (%) | Reference |

| Holstein Cows | Gonadorelin Product C | 94.7 (18/19) | [10][11] |

| Holstein Cows | Gonadorelin Product FE | 57.9 (11/19) | [10][11] |

| Holstein Cows | Gonadorelin Product FA | 57.1 (4/7) | [10][11] |

| Beef Heifers | Gonadorelin Product C | 60 (6/10) | [10][11] |

| Beef Heifers | Gonadorelin Product FE | 60 (6/10) | [10][11] |

| Beef Heifers | Gonadorelin Product FA | 40 (4/10) | [10][11] |

| Heifers (Day 6-7 of cycle) | Gonadorelin | 73 | [12] |

| Heifers (Day 6-7 of cycle) | Lecirelin (25 µg) | 82 | [12] |

| Heifers (Day 6-7 of cycle) | Lecirelin (50 µg) | 100 | [12] |

| Heifers (Day 6-7 of cycle) | Buserelin | 100 | [12] |

Table 3: Reproductive Performance in Synchronization Protocols

| Protocol | Parameter | Improvement | Reference |

| ProM8 vs. Prosynch | First Service Conception Rate | +10.2% (relative) | [9] |

| ProM8 vs. Prosynch | 6-Week In-Calf Rate | +5.8% (relative) | [9] |

| ProM8 Primed vs. ProM8 | First Service Conception Rate | +11.2% (relative) | [9] |

| ProM8 Primed vs. ProM8 | 6-Week In-Calf Rate | + (data on file) | [9] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the effects of this compound.

Evaluation of LH Response to Gonadorelin

-

Animals: Non-lactating Holstein cows or beef heifers.

-

Treatment: Animals are randomly assigned to receive an intramuscular injection of a specified dose of a gonadorelin product (e.g., 100 µg gonadorelin).

-

Blood Sampling: Blood samples are collected via jugular or coccygeal venipuncture at specific time points relative to treatment (e.g., 0, 0.5, 1, 1.5, 2, 4, and 6 hours post-injection).[10][11]

-

Hormone Analysis: Plasma is separated from blood samples by centrifugation and stored at -20°C until analysis. Plasma LH concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Mean and peak plasma LH concentrations, as well as the time to peak concentration, are compared among treatment groups using appropriate statistical methods (e.g., ANOVA).

Assessment of Ovulatory Response and Follicular Dynamics

-

Animals: Lactating or non-lactating dairy or beef cows/heifers.

-

Estrus Synchronization: The estrous cycles of the animals are synchronized prior to the experiment.

-

Treatment: On a specific day of the estrous cycle (e.g., day 6 or 7 after ovulation), animals receive an intramuscular injection of the gonadorelin product being tested.

-

Ovarian Ultrasound: Ovaries are examined daily or twice daily using transrectal ultrasonography to monitor the diameter of the dominant follicle and to determine if and when ovulation occurs.[10][11] Ovulation is confirmed by the disappearance of a previously identified large follicle.

-

Follicular Wave Emergence: Following induced ovulation, the emergence of the next follicular wave is monitored by daily ultrasound examinations.

-

Data Analysis: Ovulation rates (the proportion of animals that ovulate in response to treatment) and the interval from treatment to the emergence of the next follicular wave are compared among treatment groups.

Caption: Experimental Workflow for Ovulation Response

Conclusion

This compound, as a potent GnRH agonist, exerts significant and predictable physiological effects on the bovine estrous cycle. By inducing a timely surge of LH and FSH, it facilitates the synchronization of follicular development and ovulation. This control over the estrous cycle is fundamental to the success of modern bovine reproductive technologies, including timed artificial insemination programs. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers, scientists, and drug development professionals working to further enhance reproductive efficiency in cattle. Understanding the intricate mechanisms of action and the physiological responses to this compound is paramount for its effective application and for the development of next-generation reproductive management tools.

References

- 1. Oestrous cycles in Bos taurus cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 3. sorensis.com [sorensis.com]

- 4. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound™ for Cattle | Elanco Farm Animal New Zealand [farmanimal.elanco.com]

- 6. beefrepro.org [beefrepro.org]

- 7. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization | MDPI [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. Pro-M8 – the Next Generation Reproduction Programme [farmanimal.elanco.com]

- 10. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial investigations into Ovurelin's impact on fertility markers

An In-depth Technical Guide on Initial Investigations into Ovurelin's Impact on Fertility Markers

Introduction

This compound is a veterinary pharmaceutical agent containing Gonadorelin (B1671987), a synthetic decapeptide identical to the endogenous Gonadotropin-Releasing Hormone (GnRH).[1] GnRH is a critical neurohormone in the hypothalamic-pituitary-gonadal (HPG) axis, where it governs the synthesis and secretion of gonadotropins, which in turn regulate gonadal function and fertility.[2][3] This technical guide provides an in-depth analysis of the initial investigations into this compound's mechanism of action and its quantifiable impact on key fertility markers. The intended audience for this document includes researchers, scientists, and professionals involved in veterinary drug development and reproductive biology. The guide details the underlying signaling pathways, presents a summary of key quantitative data from comparative studies, and outlines detailed experimental protocols for further investigation.

Core Mechanism of Action: GnRH Signaling Cascade

The primary action of this compound is mediated through its active component, gonadorelin, which mimics the action of natural GnRH.[1] Upon administration, this compound binds to GnRH receptors (GnRHR) located on the surface of gonadotrope cells in the anterior pituitary gland.[3] This binding event initiates a complex intracellular signaling cascade, primarily through a Gq-protein coupled pathway, leading to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][4]

The activation of the Gq-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).[4] These events converge to activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is crucial for the transcription of gonadotropin subunit genes (the common alpha subunit, and the specific LH-beta and FSH-beta subunits).[2][3] The elevated intracellular calcium also facilitates the exocytosis and secretion of stored LH and FSH into the bloodstream.[2]

The pulsatile nature of GnRH release is essential for maintaining normal gonadotropin production; rapid pulses favor LH synthesis, while slower frequencies promote FSH synthesis.[2][3]

Impact on Key Fertility Markers

This compound administration directly influences hormonal and physiological markers of fertility. Its primary effect is the simultaneous release of LH and FSH, which stimulates follicular development, induces ovulation, and supports the formation of the corpus luteum.[1] These actions are leveraged for various reproductive applications in cattle, including oestrus synchronization, treatment of anoestrus, and improvement of postpartum fertility.[1][5]

Quantitative Hormonal Response

Studies comparing different GnRH analogs provide quantitative insights into the hormonal response elicited by gonadorelin, the active component of this compound.

Table 1: Comparative LH Surge Profile Following GnRH Analog Administration in Dairy Cows

| Parameter | Gonadorelin (this compound) | Buserelin (Competitor) | P-value |

|---|---|---|---|

| Time to Peak LH (hours) | 1.5 ± 0.1 | 2.3 ± 0.1 | < 0.01 |

| Peak LH Concentration (ng/mL) | 6.2 ± 0.4 | 6.7 ± 0.4 | 0.37 (NS) |

| LH AUC (ng/mL*time) - Cool Season | 20.3 ± 1.2 | - | - |

| LH AUC (ng/mL*time) - Warm Season | 16.9 ± 1.1 | - | 0.04 |